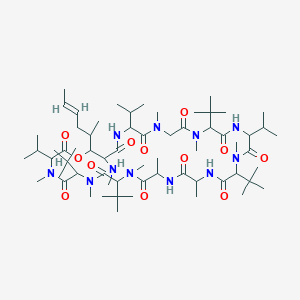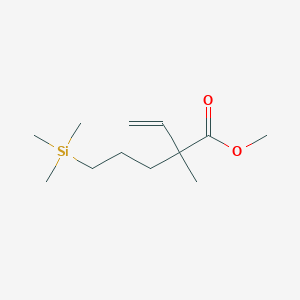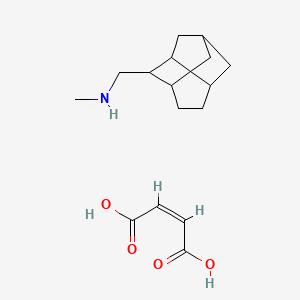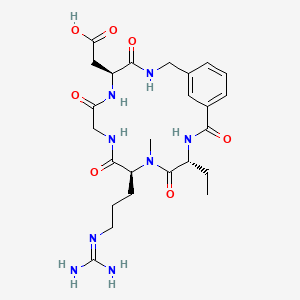
Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)-: is a synthetic organic compound that belongs to the class of heterocyclic organic compounds It is a derivative of picolinic acid, which is a pyridine carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)- typically involves the condensation of 6-(m-trifluoromethylphenoxy)picolinic acid with p-fluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to chelate metal ions makes it useful in various biochemical assays.
Medicine: In medicine, picolinic acid derivatives are explored for their potential therapeutic effects. The compound’s ability to interact with biological molecules suggests possible applications in drug development and disease treatment.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)- involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins (ZFPs), altering their structure and function . This interaction disrupts zinc binding, inhibiting the activity of ZFPs involved in viral replication and cellular homeostasis. Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Picolinic acid: A pyridine carboxylic acid with similar chelating properties.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic acid: Another isomer of picolinic acid with distinct chemical properties.
Uniqueness: Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-m-tolyloxy)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
72133-32-5 |
|---|---|
Fórmula molecular |
C13H8F3NO3 |
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
5-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-2-1-3-9(6-8)20-10-4-5-11(12(18)19)17-7-10/h1-7H,(H,18,19) |
Clave InChI |
LPJWNGXRBZGPSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CN=C(C=C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)


![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)

![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)

![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)


